1-(6-bromo-1-benzofuran-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromo-1-benzofuran-2-yl)methanamine hydrochloride is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 1-(6-bromo-1-benzofuran-2-yl)methanamine hydrochloride typically involves the following steps:
Bromination: The starting material, benzofuran, undergoes bromination to introduce a bromine atom at the 6-position of the benzofuran ring.
Formylation: The brominated benzofuran is then subjected to formylation to introduce a formyl group at the 2-position.
Reduction: The formyl group is reduced to a methanamine group using a suitable reducing agent.
Hydrochloride Formation: Finally, the methanamine derivative is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(6-Bromo-1-benzofuran-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with enhanced properties.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Bromo-1-benzofuran-2-yl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of novel therapeutic agents, particularly in the development of anti-cancer and anti-viral drugs.
Biological Studies: The compound is employed in studies investigating the biological activities of benzofuran derivatives, including their effects on various cellular pathways.
Pharmaceutical Research: It serves as a lead compound for the development of new pharmaceuticals with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 1-(6-bromo-1-benzofuran-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as apoptosis, cell proliferation, and signal transduction .
Comparison with Similar Compounds
1-(6-Bromo-1-benzofuran-2-yl)methanamine hydrochloride can be compared with other benzofuran derivatives, such as:
1-(5-Bromo-1-benzofuran-2-yl)methanamine: Similar structure but with the bromine atom at the 5-position.
1-(6-Chloro-1-benzofuran-2-yl)methanamine: Similar structure but with a chlorine atom instead of bromine.
1-(6-Bromo-1-benzothiophene-2-yl)methanamine: Similar structure but with a sulfur atom replacing the oxygen in the benzofuran ring.
These compounds share similar biological activities but may differ in their potency, selectivity, and pharmacokinetic properties.
Properties
CAS No. |
2731007-75-1 |
---|---|
Molecular Formula |
C9H9BrClNO |
Molecular Weight |
262.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.